
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a dimethoxyethyl group, a methyl group, a propionyl group, and a sulfonamide group attached to an indoline core. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Bromination: Introduction of the bromine atom to the indoline core.
Alkylation: Addition of the 2,2-dimethoxyethyl group.
Methylation: Introduction of the methyl group.
Acylation: Addition of the propionyl group.
Sulfonation: Introduction of the sulfonamide group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and rigorous quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
- 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide features a unique combination of functional groups and structural elements. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
6208-93-1 |
|---|---|
Molekularformel |
C16H23BrN2O5S |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide |
InChI |
InChI=1S/C16H23BrN2O5S/c1-5-14(20)19-7-6-11-8-12(17)9-13(16(11)19)25(21,22)18(2)10-15(23-3)24-4/h8-9,15H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
GMBSYKCJSJAQCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCC2=C1C(=CC(=C2)Br)S(=O)(=O)N(C)CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

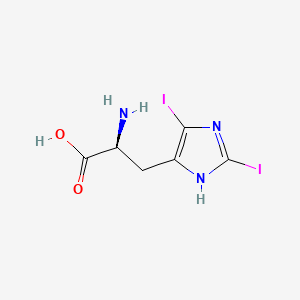


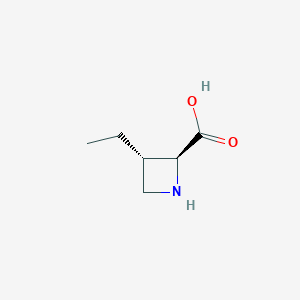

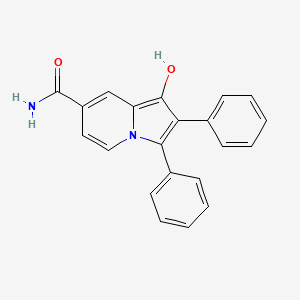
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)
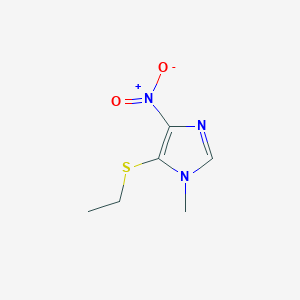
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
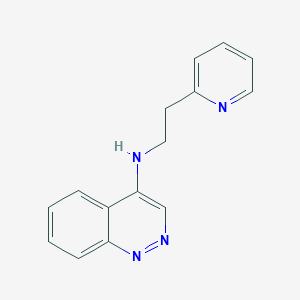
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
